Cas no 1608-68-0 (Phenol,2-(1-methylethyl)-, 1-acetate)

Phenol,2-(1-methylethyl)-, 1-acetate (commonly known as isopropylphenyl acetate) is a phenolic ester with applications in organic synthesis and fragrance formulations. Its structure combines the reactivity of a phenol derivative with the stability of an acetate ester, making it useful as an intermediate in the production of specialty chemicals. The compound exhibits moderate volatility and solubility in organic solvents, facilitating its use in controlled reactions. Its aromatic properties also lend it to use in perfumery, where it contributes to woody or herbal scent profiles. The presence of the isopropyl group enhances steric effects, influencing its reactivity in substitution or condensation reactions.
Phenol,2-(1-methylethyl)-, 1-acetate structure
1608-68-0 structure
Product name:Phenol,2-(1-methylethyl)-, 1-acetate
CAS No:1608-68-0
MF:C11H14O2
MW:178.227663516998
MDL:MFCD02149358
CID:196121
PubChem ID:346233

Phenol,2-(1-methylethyl)-, 1-acetate Chemical and Physical Properties

Names and Identifiers

    • Phenol,2-(1-methylethyl)-, 1-acetate
    • Acetic acid, 2-isopropylphenyl ester
    • (2-propan-2-ylphenyl) acetate
    • Acetic acid o-isopropylphenyl ester
    • 2-Isopropylphenyl acetate #
    • SCHEMBL720572
    • 1608-68-0
    • 2-Isopropylphenyl acetate
    • NSC-404392
    • 2-isopropyl-phenyl acetate
    • NSC404392
    • Phenol, 2-(1-methylethyl)-, acetate
    • DTXSID50323599
    • AMY39971
    • 2-(propan-2-yl)phenyl acetate
    • MDL: MFCD02149358
    • Inchi: InChI=1S/C11H14O2/c1-8(2)10-6-4-5-7-11(10)13-9(3)12/h4-8H,1-3H3
    • InChI Key: ILKITZBHQBDKCB-UHFFFAOYSA-N
    • SMILES: CC(OC1=CC=CC=C1C(C)C)=O

Computed Properties

  • Exact Mass: 178.09942
  • Monoisotopic Mass: 178.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.3
  • LogP: 2.73530

Phenol,2-(1-methylethyl)-, 1-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1003691-10g
2-isopropylphenyl acetate
1608-68-0 95%
10g
$1000 2024-07-24
eNovation Chemicals LLC
Y1003691-10g
2-isopropylphenyl acetate
1608-68-0 95%
10g
$1000 2025-02-25
eNovation Chemicals LLC
Y1003691-10g
2-isopropylphenyl acetate
1608-68-0 95%
10g
$1000 2025-02-21

Additional information on Phenol,2-(1-methylethyl)-, 1-acetate

Comprehensive Overview of Phenol,2-(1-methylethyl)-, 1-acetate (CAS No. 1608-68-0)

Phenol,2-(1-methylethyl)-, 1-acetate, also known as isopropylphenol acetate, is a versatile chemical compound widely used in the fragrance and flavor industry. With the CAS number 1608-68-0, this ester derivative of phenol is valued for its unique aromatic properties and stability. Its molecular structure combines the phenolic hydroxyl group with an acetate ester, resulting in a compound that exhibits both phenolic and ester-like characteristics. This dual functionality makes it a sought-after ingredient in various applications, from perfumery to industrial formulations.

The growing demand for natural and synthetic fragrance ingredients has placed compounds like Phenol,2-(1-methylethyl)-, 1-acetate in the spotlight. Consumers are increasingly interested in the safety and sustainability of fragrance components, driving research into eco-friendly synthesis methods. Recent studies have explored the use of green chemistry approaches to produce this compound, minimizing environmental impact. Additionally, its compatibility with other fragrance molecules makes it a popular choice for creating complex scent profiles in perfumes and personal care products.

In the context of search engine trends, queries related to "Phenol,2-(1-methylethyl)-, 1-acetate uses" and "CAS 1608-68-0 safety data" have seen a steady increase. This reflects the compound's relevance in both industrial and consumer applications. Professionals often search for "isopropylphenol acetate synthesis" or "1608-68-0 technical specifications," indicating its importance in research and development. The compound's stability under various conditions also makes it a subject of interest for "long-lasting fragrance formulations," a key concern for cosmetic chemists.

From a regulatory perspective, Phenol,2-(1-methylethyl)-, 1-acetate complies with major international standards for fragrance ingredients. Its safety profile has been evaluated by organizations such as the International Fragrance Association (IFRA), ensuring its suitability for consumer products. The compound's low volatility and resistance to oxidation contribute to its widespread use in cosmetic preservatives and aromatic enhancers. These properties align with current market trends favoring products with extended shelf lives and consistent performance.

In industrial applications, CAS 1608-68-0 serves as an intermediate in the synthesis of more complex organic compounds. Its reactivity with various reagents makes it valuable for creating specialty chemicals used in coatings, adhesives, and other formulated products. Researchers are particularly interested in its potential as a bio-based solvent, given the increasing focus on reducing volatile organic compound (VOC) emissions. This aligns with global initiatives promoting sustainable manufacturing practices and green alternatives to traditional petrochemical-derived solvents.

The analytical characterization of Phenol,2-(1-methylethyl)-, 1-acetate typically involves techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods confirm the compound's purity and identity, crucial for quality control in fragrance manufacturing. Recent advancements in analytical chemistry have enabled more precise detection of trace impurities, ensuring the compound meets stringent industry standards. This level of quality assurance is particularly important for applications in premium fragrance products where consistency is paramount.

Looking ahead, the future of Phenol,2-(1-methylethyl)-, 1-acetate appears promising as innovation continues in the fragrance and chemical industries. Emerging research explores its potential in controlled release systems and microencapsulation technologies, which could revolutionize how fragrances are delivered in various products. The compound's molecular structure offers opportunities for modification, potentially leading to new derivatives with enhanced properties. As consumer preferences evolve toward more sophisticated and long-lasting scents, CAS 1608-68-0 is well-positioned to remain a valuable tool for perfumers and product developers alike.

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